

Synergistic Potential of Ompenaclid with Chemotherapy: A Technical Guide

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Compound of Interest

Compound Name: Ompenaclid

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Executive Summary

Ompenaclid (RGX-202) is a first-in-class, orally administered small molecule inhibitor of the creatine transporter SLC6A8. By disrupting the energy metabolism of cancer cells, **Ompenaclid** presents a novel therapeutic strategy, particularly for challenging malignancies such as RAS-mutant metastatic colorectal cancer (mCRC). Preclinical and clinical evidence increasingly supports the synergistic potential of **Ompenaclid** when used in combination with standard-of-care chemotherapy. This document provides a comprehensive technical overview of the mechanism of action, preclinical evidence, and clinical data supporting the combination of **Ompenaclid** with chemotherapy, with a focus on its application in advanced colorectal cancer. Detailed experimental methodologies and quantitative data are presented to facilitate further research and development in this promising area of oncology.

Introduction to Ompenaclid (RGX-202)

Ompenaclid is a novel investigational drug that targets a key metabolic vulnerability in cancer cells.^[1] Unlike conventional cytotoxic agents, **Ompenaclid**'s mechanism of action is centered on depleting the energy reserves of tumor cells, thereby inducing apoptosis and inhibiting tumor growth.^{[2][3]} This unique approach has shown particular promise in cancers with high metabolic demands and those that have developed resistance to other treatments.^[4]

Target: The Creatine Transporter SLC6A8

Ompenaclid's primary target is the creatine transporter SLC6A8, a protein responsible for the uptake of creatine into cells.[5] In certain cancer types, particularly under hypoxic conditions, the expression and activity of SLC6A8 are upregulated.[6] This allows cancer cells to import creatine, a critical component in the phosphocreatine (PCr) energy shuttle system, which rapidly regenerates adenosine triphosphate (ATP) to meet the high energy demands of proliferation and survival.[7][8]

Mechanism of Action and Synergy with Chemotherapy

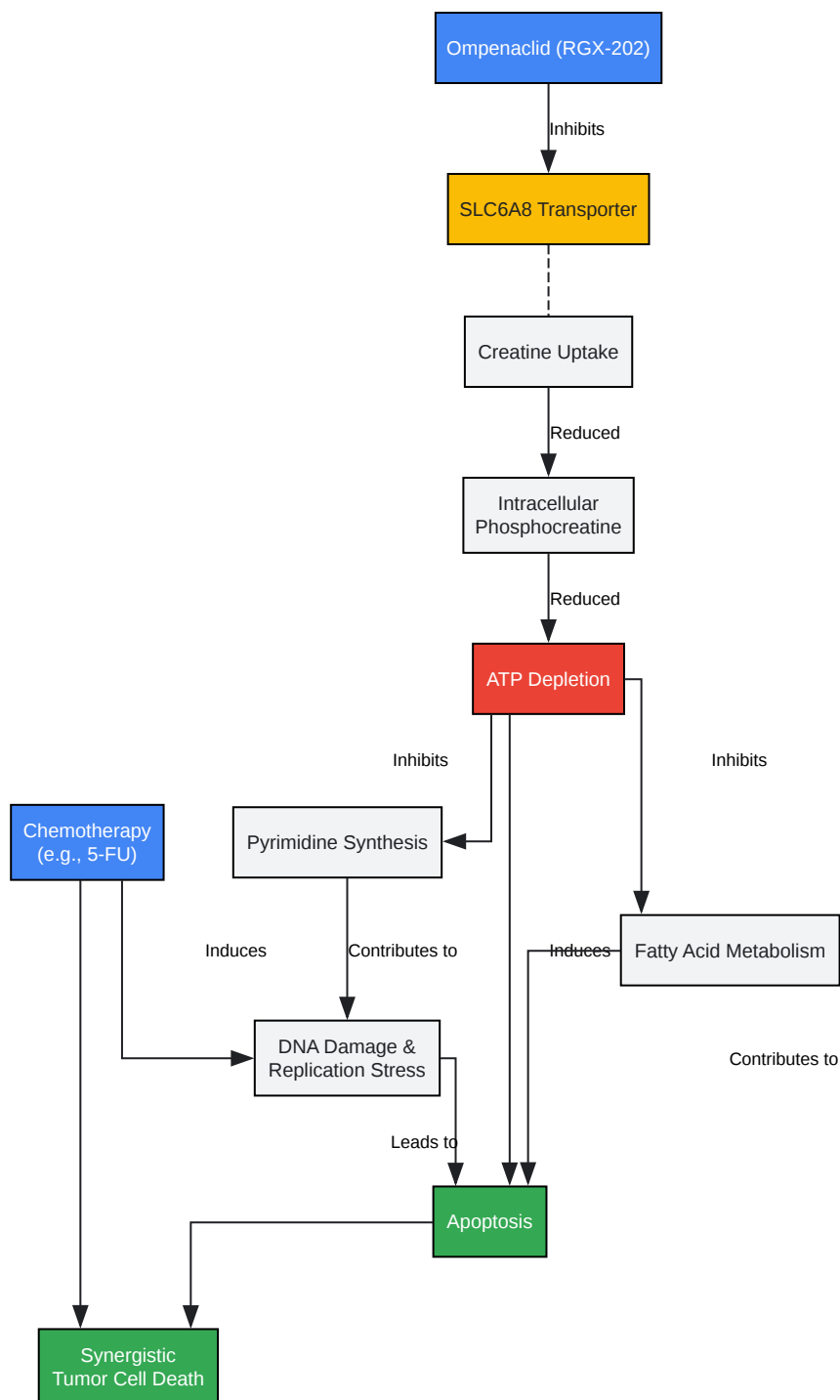
Ompenaclid acts as a competitive inhibitor of SLC6A8, effectively blocking the transport of creatine into cancer cells.[9] This leads to a cascade of metabolic disruptions that sensitize cancer cells to the effects of chemotherapy.

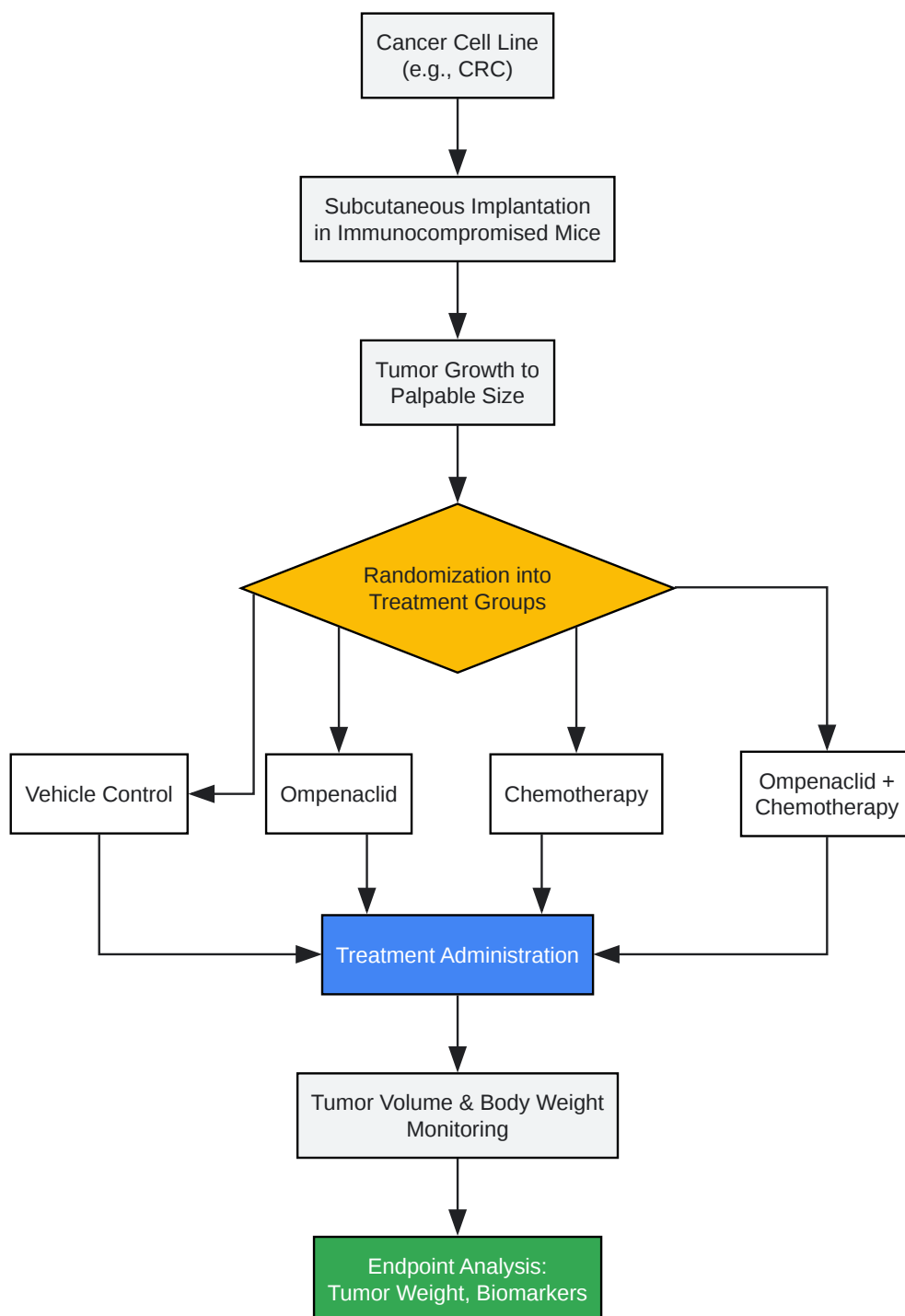
Depletion of Intracellular Energy Stores

By inhibiting creatine uptake, **Ompenaclid** leads to a significant reduction in intracellular phosphocreatine and subsequently, ATP levels.[2][10] This energy depletion has several downstream consequences that contribute to its anti-tumor activity and synergy with chemotherapy:

- **Inhibition of Pyrimidine Synthesis:** The synthesis of pyrimidines, essential building blocks for DNA and RNA, is an energy-intensive process that relies on ATP. **Ompenaclid**-induced ATP depletion impairs pyrimidine synthesis, thereby hindering DNA replication and repair, which can enhance the efficacy of DNA-damaging chemotherapeutic agents like 5-fluorouracil (5-FU).[2]
- **Disruption of Fatty Acid Metabolism:** Fatty acid metabolism, crucial for membrane synthesis and signaling in rapidly dividing cancer cells, is also highly dependent on ATP. By limiting the energy supply, **Ompenaclid** can disrupt these processes, further stressing the cancer cells and making them more susceptible to cytotoxic drugs.[2]
- **Induction of Apoptosis:** The culmination of cellular stress from energy depletion and metabolic disruption is the induction of apoptosis, or programmed cell death.[3][9] Preclinical studies have shown that **Ompenaclid** monotherapy can trigger apoptosis, and this effect is potentiated when combined with chemotherapeutic agents.[11]

The following diagram illustrates the proposed mechanism of action of **Ompenaclid** and its synergistic interaction with chemotherapy.





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